molecular formula C7H6N2O4 B074826 Benzaldehyde, 2-hydroxy-5-nitro-, oxime CAS No. 1595-15-9

Benzaldehyde, 2-hydroxy-5-nitro-, oxime

Cat. No.: B074826
CAS No.: 1595-15-9
M. Wt: 182.13 g/mol
InChI Key: DVBKBUGAIYQNOE-YWEYNIOJSA-N
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Description

Benzaldehyde, 2-hydroxy-5-nitro-, oxime is a chemical compound with the molecular formula C7H5NO4. It is also known as 5-nitrosalicylaldehyde oxime. This compound is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the 2-position, a nitro group at the 5-position, and an oxime group at the aldehyde position. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-hydroxy-5-nitro-, oxime typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-hydroxy-5-nitro-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-hydroxy-5-nitro-, oxime involves its ability to form stable complexes with metal ions, which can catalyze various chemical reactions. The oxime group can undergo tautomerization, leading to the formation of reactive intermediates that participate in further chemical transformations. The nitro group enhances the compound’s reactivity by acting as an electron-withdrawing group, facilitating nucleophilic attacks on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-nitrobenzaldehyde
  • 5-Bromosalicylaldehyde
  • Salicylaldehyde
  • 3-Methoxy-5-nitrosalicylaldehyde
  • 4-(Diethylamino)salicylaldehyde
  • 5-Chlorosalicylaldehyde

Uniqueness

Benzaldehyde, 2-hydroxy-5-nitro-, oxime is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which significantly enhances its reactivity and versatility in chemical synthesis. The oxime group further adds to its uniqueness by providing additional sites for chemical modifications and interactions with metal ions .

Properties

CAS No.

1595-15-9

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-[(Z)-hydroxyiminomethyl]-4-nitrophenol

InChI

InChI=1S/C7H6N2O4/c10-7-2-1-6(9(12)13)3-5(7)4-8-11/h1-4,10-11H/b8-4-

InChI Key

DVBKBUGAIYQNOE-YWEYNIOJSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N\O)O

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O

1595-15-9

Synonyms

2-HYDROXY-5-NITROBENZALDEHYDE OXIME

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-5-nitrobenzaldehyde (2.10 g, 12.6 mmol) in pyridine (31.0 mL) and EtOH (5.0 mL) was added hydroxylamine hydrochloride (1.75 g, 25.2 mmol). After stirring at 20° C. for 10 h, the mixture was diluted with CH2Cl2 (125 mL) and washed with water (4×70 mL) and brine (50 mL). The organic layer was dried (Na2SO4) and evaporated. The residue was triturated with EtOH and filtered. The resulting solid was rinsed with ether and dried under vacuum to obtain the title compound (1.86 g, 81% yield) as a yellowish solid: MS (electrospray, +ions) m/z 183 (M+H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
title compound
Yield
81%

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